molecular formula C14H11ClFNO2 B5603124 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime

5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5603124
M. Wt: 279.69 g/mol
InChI Key: MDPCPLOZEWVVTE-CAOOACKPSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime" often involves multistep reactions, starting from simpler building blocks to achieve the desired structure. For instance, Křupková et al. (2013) discuss the utility of 4-chloro-2-fluoro-5-nitrobenzoic acid as a versatile starting material in the synthesis of various heterocyclic compounds, highlighting the potential pathways that could be adapted for the synthesis of our target molecule (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of "this compound" can be analyzed through various spectroscopic techniques, including FT-IR, GC-MS, NMR, and computational methods. Balachander & Manimekalai (2017) provide an example of how such methods are used to characterize similar compounds, suggesting the approach that could be taken to analyze the structural aspects of our target compound, including its conformation, electronic properties, and intramolecular interactions (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" can be influenced by its functional groups. Chen & Sorensen (2018) discuss the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, offering insight into the type of chemical reactions our compound might undergo, particularly in the context of introducing or modifying functional groups at specific positions on the aromatic ring (Chen & Sorensen, 2018).

Physical Properties Analysis

The physical properties of organic compounds like "this compound," such as solubility, melting point, and boiling point, are crucial for their practical application. These properties are determined by the compound's molecular structure and intermolecular forces. Studies similar to those conducted by Kaya, Kucuk, & Kaya (2018), which explore the conformational, spectroscopic, and physicochemical properties of oxime compounds, can provide valuable information on the physical properties of our target molecule (Kaya, Kucuk, & Kaya, 2018).

Chemical Properties Analysis

Understanding the chemical properties of "this compound," including its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, is essential for its application in synthesis and material science. The study by Miller, Tschirret-Guth, & Ortiz de Montellano (1995) on chloroperoxidase-catalyzed benzylic hydroxylation provides an example of how the presence of specific functional groups in a molecule can dictate its reactivity and chemical behavior, offering insights into the chemical properties of our compound (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

properties

IUPAC Name

(NE)-N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-12-3-6-14(11(7-12)8-17-18)19-9-10-1-4-13(16)5-2-10/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCPLOZEWVVTE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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